molecular formula C23H21N3O2S B13655925 2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B13655925
M. Wt: 403.5 g/mol
InChI Key: LPFXSAYOMCNKSK-UHFFFAOYSA-N
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Description

2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and methoxy groups, and an acetamide moiety linked to a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and methoxy groups, and the final coupling with the acetamide moiety. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The cyano and methoxy groups can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the acetamide moiety using reagents like thionyl chloride or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
  • 3-cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate

Uniqueness

The uniqueness of 2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of both cyano and methoxy groups on the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H21N3O2S/c1-15-7-9-19(11-16(15)2)25-22(27)14-29-23-18(13-24)8-10-21(26-23)17-5-4-6-20(12-17)28-3/h4-12H,14H2,1-3H3,(H,25,27)

InChI Key

LPFXSAYOMCNKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC(=CC=C3)OC)C#N)C

Origin of Product

United States

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